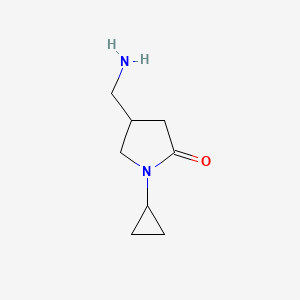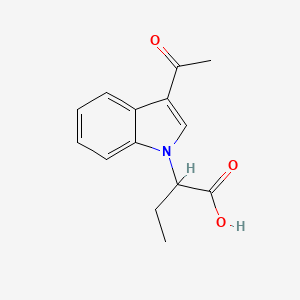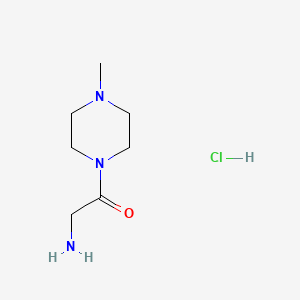![molecular formula C11H13N5O B1520716 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide CAS No. 1218508-56-5](/img/structure/B1520716.png)
2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide
Overview
Description
2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide, commonly referred to as ATPA, is an organic compound that is used in various scientific research applications. ATPA is a derivative of a triazole, a five-membered heterocyclic compound that is capable of forming three covalent bonds with other molecules. ATPA is a versatile compound, with a wide range of applications in synthetic organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Anticancer Agent Development
The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. The presence of the 1,2,4-triazole ring in compounds like “2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide” allows for the formation of hydrogen bonds with biological targets, which can improve pharmacokinetics and pharmacological properties . These compounds have shown promising cytotoxic activity against various cancer cell lines, making them valuable in the design and synthesis of new anticancer drugs.
Aromatase Inhibition
Aromatase inhibitors play a crucial role in the treatment of hormone-sensitive breast cancer by preventing the conversion of androgens to estrogens. Derivatives of 1,2,4-triazole, such as the one , have been synthesized and evaluated for their aromatase inhibitory activities. These compounds can bind to the aromatase enzyme’s active site, potentially offering a new class of inhibitors for therapeutic use .
Drug Discovery
The triazole ring is a common motif in medicinal chemistry due to its resemblance to the amide bond and its ability to mimic E or Z amide bonds. This structural similarity can be exploited in drug discovery, where “2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide” and its derivatives can serve as scaffolds for developing new drugs with enhanced stability and efficacy .
Supramolecular Chemistry
In supramolecular chemistry, the triazole ring’s ability to engage in hydrogen bonding makes it an attractive building block for constructing larger molecular assemblies. The compound could be used to create novel supramolecular structures with specific functions, such as molecular recognition or self-assembly .
Polymer Chemistry
Triazole derivatives can be incorporated into polymers to enhance their properties. For instance, “2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide” could be used to synthesize polymers with improved thermal stability, chemical resistance, or mechanical strength, expanding the range of applications for these materials .
Bioconjugation
Bioconjugation techniques often utilize triazole rings to link biomolecules with other entities, such as drugs, probes, or polymers. The compound could facilitate the attachment of therapeutic agents to targeted delivery systems, enhancing the specificity and effectiveness of treatments .
Fluorescent Imaging
The triazole core can be functionalized to create fluorescent probes for imaging applications. These probes can be used to visualize biological processes, track the distribution of drugs, or monitor the expression of specific proteins in live cells .
Materials Science
In materials science, triazole derivatives can contribute to the development of advanced materials with unique properties. For example, “2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide” might be used to create liquid crystals or nanomaterials with specific optical or electronic characteristics .
Mechanism of Action
Target of Action
The primary target of 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide is the enzyme aromatase, specifically the heme moiety of CYP-450 . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.
Mode of Action
2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide interacts with its target by binding to the iron in the heme moiety of CYP-450 . The nitrogen atoms of the 1,2,4-triazole ring and the phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
The interaction of 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide with aromatase impacts the biosynthesis of estrogens. By inhibiting aromatase, the compound can potentially disrupt the conversion of androgens to estrogens, affecting downstream hormonal pathways .
Result of Action
The molecular and cellular effects of 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide’s action would likely be related to its impact on estrogen biosynthesis. By inhibiting aromatase, the compound could potentially reduce estrogen levels, which could have various effects depending on the context, such as potential anticancer activity in estrogen-dependent cancers .
properties
IUPAC Name |
2-amino-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-8(12)11(17)15-9-2-4-10(5-3-9)16-7-13-6-14-16/h2-8H,12H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBKRWIFIYXDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520637.png)
![Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate](/img/structure/B1520638.png)




![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)




